Repandusinic acid A

Description

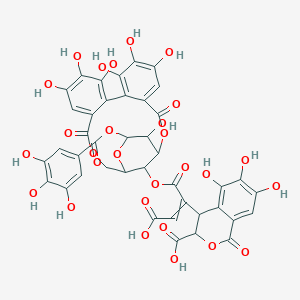

Structure

2D Structure

Properties

CAS No. |

125516-10-1 |

|---|---|

Molecular Formula |

C41H30O28 |

Molecular Weight |

970.7 g/mol |

IUPAC Name |

4-[1-carboxy-3-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

InChI |

InChI=1S/C41H30O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-6,18,23,31-34,41-46,49-56H,7H2,(H,47,48)(H,57,58) |

InChI Key |

WUTXIOAKRFKQHK-UHFFFAOYSA-N |

SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |

Synonyms |

epandusinic acid A repandusinic acid A, sodium salt |

Origin of Product |

United States |

Occurrence and Natural Source Characterization

Botanical Sources of Repandusinic Acid A

The compound has been isolated and identified from several botanical sources, most notably within the Phyllanthus genus, but also in other plant families.

The genus Phyllanthus, belonging to the family Euphorbiaceae, is a significant natural source of this compound. These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine. frontiersin.org Phytochemical analyses have confirmed the presence of this compound in several species within this genus.

Specifically, it has been identified in Phyllanthus amarus, a well-known medicinal herb. crimsonpublishers.com Research has also led to the isolation of this compound from Phyllanthus urinaria, another species commonly used in traditional health systems. e-century.us While many Phyllanthus species are rich in tannins and related polyphenols, the explicit isolation of this compound from P. niruri and P. orbicularis is also noted in the phytochemical literature exploring the genus. nih.govnih.govscience.gov

Table 1: Presence of this compound in Phyllanthus Species

| Species | Family | Confirmation |

|---|---|---|

| Phyllanthus amarus | Euphorbiaceae | Confirmed crimsonpublishers.com |

| Phyllanthus niruri | Euphorbiaceae | Confirmed science.gov |

| Phyllanthus urinaria | Euphorbiaceae | Confirmed e-century.us |

| Phyllanthus orbicularis | Euphorbiaceae | Confirmed nih.gov |

Beyond the Phyllanthus genus, this compound has been isolated from other plants, primarily within the Euphorbiaceae family. A key source is Mallotus repandus, from which the compound was first characterized. nii.ac.jp The genus Mallotus contains numerous species known for producing a diverse array of phenolic compounds. nih.govresearchgate.netelsevierpure.com

Additionally, the broader class of ellagitannins, to which this compound belongs, is found in the Geraniaceae family, which includes the genera Geranium and Erodium. nih.govwikipedia.org While the well-known tannin geraniin (B209207) is a characteristic compound of this family, the presence of other complex hydrolyzable tannins suggests a similar biosynthetic capacity. nih.govresearchgate.nethenriettes-herb.com

Table 2: Other Botanical Sources of this compound

| Genus | Family | Specific Species |

|---|---|---|

| Mallotus | Euphorbiaceae | M. repandus nii.ac.jp |

| Geranium | Geraniaceae | Family known for related ellagitannins nih.gov |

| Erodium | Geraniaceae | Family known for related ellagitannins wikipedia.orgresearchgate.net |

Biosynthetic Pathways of this compound

The biosynthesis of complex molecules like this compound is a multi-step process involving several interconnected metabolic pathways. The foundational building blocks are derived from primary metabolism and are subsequently modified to create the intricate structure of the tannin.

The biosynthesis of this compound is fundamentally dependent on the shikimate and phenylpropanoid pathways. taylorfrancis.com These routes are central to the formation of aromatic compounds in plants. frontiersin.orgnih.gov

The Shikimate Pathway is a crucial metabolic sequence in plants and microorganisms that converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.gov More importantly for tannin biosynthesis, an intermediate of this pathway, 3-dehydroshikimic acid, can be converted directly to gallic acid. Gallic acid is the primary phenolic precursor for all hydrolyzable tannins, including this compound. The structure of this compound is built upon a central glucose core esterified with multiple gallic acid-derived units, such as galloyl and hexahydroxydiphenoyl (HHDP) groups.

The Phenylpropanoid Pathway begins with the amino acid L-phenylalanine, a product of the shikimate pathway. researchgate.net This pathway generates a variety of phenolic compounds. While not the most direct route to the galloyl units of this compound, it is essential for the production of a vast array of other plant phenolics that often co-exist with hydrolyzable tannins. taylorfrancis.com

In essence, the carbon skeleton of the numerous phenolic moieties in this compound originates from intermediates of the shikimate pathway, which channels a significant portion of the plant's fixed carbon into secondary metabolism. frontiersin.org

Specific gene expression studies and enzymatic characterizations for the complete biosynthesis of this compound are not extensively detailed in current literature. However, the synthesis of its precursors is well-understood.

The key enzymes of the Shikimate Pathway have been identified. These include 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and shikimate dehydrogenase. researchgate.net The conversion of the pathway's end product, chorismate, into various aromatic compounds is a critical control point. frontiersin.org Chorismate synthase is a key enzyme in this final step of the main pathway. frontiersin.org

For the formation of gallic acid, enzymes like shikimate dehydrogenase are crucial. The subsequent esterification of gallic acid to a glucose molecule (forming β-glucogallin) is the first committed step in hydrolyzable tannin biosynthesis, catalyzed by a UDP-glucosyltransferase. Further elaboration, including the oxidative coupling of galloyl groups to form the HHDP moieties characteristic of ellagitannins like this compound, is catalyzed by specific oxidase enzymes, likely laccases or peroxidases.

While detailed transcriptomic analyses specifically targeting this compound production are limited, broader studies on the expression of genes in the shikimate and phenylpropanoid pathways show that their activity is often upregulated in response to environmental stress, which correlates with an increased production of defensive secondary metabolites, including tannins. frontiersin.orgnih.gov

Isolation and Purification Methodologies

Chromatographic Separation Strategies

Other Chromatographic Techniques (e.g., High-Speed Countercurrent Chromatography)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that utilizes two immiscible liquid phases, eliminating the need for a solid stationary phase mdpi.comaocs.org. This characteristic prevents irreversible adsorption of analytes and sample depletion, offering advantages such as high sample capacity, low solvent consumption, and the ability to separate compounds with similar chemical and physical properties mdpi.comaocs.org. HSCCC is particularly effective for the preparative separation and purification of natural products, including complex mixtures and hydrolysable tannins mdpi.comaocs.orgresearchgate.netgoogle.com.

Research has demonstrated the successful application of HSCCC for isolating various bioactive compounds from plant extracts. For instance, HSCCC has been employed to separate corilagin (B190828) and ellagic acid from Phyllanthus urinaria researchgate.netnih.gov, hydroxyanthraquinones and cinnamic acid from Rheum officinale Baill. using pH-gradient elution nih.gov, and saponins (B1172615) from Beta vulgaris L. pan.olsztyn.pl. While direct application of HSCCC specifically for Repandusinic acid A with detailed solvent systems is not extensively detailed in the provided snippets, its utility in purifying related compounds from similar plant sources suggests its suitability for this molecule nih.govresearchgate.net. The technique's ability to achieve high purity in a single step makes it an efficient and valuable tool in natural product chemistry mdpi.com.

Table 1: Examples of HSCCC Applications in Natural Product Purification

| Compound(s) Purified / Plant Source | Chromatographic Technique | Solvent System (v/v/v/v) | Key Findings / Notes | References |

| Corilagin, Ellagic Acid / Phyllanthus urinaria | HSCCC | n-butanol:acetic acid:water (4:1:5) | One-step separation in 3.5 h. | researchgate.net |

| Saponins / Beta vulgaris L. cv. Red Sphere | HSCCC | TBME-BuOH-ACN-H2O (1:2:1:5) | Enabled fractionation and preconcentration of 13 saponins. | pan.olsztyn.pl |

| Hydroxyanthraquinones, Cinnamic Acid / Rheum officinale Baill. | HSCCC (pH-gradient elution) | Not specified | Achieved purities > 98%. | nih.gov |

| Chebulagic Acid, Chebulinic Acid / Terminalia chebula | HSCCC | Not specified | Preparative isolation and purification. | google.com |

Ancillary Purification Methods

Beyond primary chromatographic separations, ancillary methods play a crucial role in refining the purity of isolated compounds. These methods often exploit differences in physical and chemical properties, such as solubility, acidity/basicity, and phase partitioning.

pH-Based Extraction and Precipitation

pH-based extraction and precipitation leverage the differential solubility of compounds at varying pH levels, particularly effective for acidic or basic molecules like this compound, which is an acid mdpi.com. By adjusting the pH of an aqueous solution, compounds can be protonated or deprotonated, altering their solubility in aqueous versus organic phases mdpi.comgoogle.com. For example, an acidic compound will be more soluble in an organic solvent in its neutral form, while its salt form will be more soluble in water. This principle allows for selective extraction of target compounds from a mixture.

Precipitation can also be induced by altering the pH. When a compound's solubility limit is exceeded due to a pH change, it can precipitate out of solution, leaving more soluble impurities behind sigmaaldrich.com. Conversely, impurities might be precipitated, allowing the target compound to remain in solution. These methods are fundamental in initial sample preparation and can significantly reduce the complexity of a mixture before more refined purification steps. The organic phase can also act as a "floating buffer," helping to stabilize the pH of the aqueous phase during extraction mdpi.com.

Crystallization and Lyophilization

Crystallization is a widely used technique for purifying solid organic compounds. It relies on the principle that a compound's solubility in a solvent changes with temperature studymind.co.ukrochester.edumt.com. The process typically involves dissolving the crude solid in a minimal amount of hot solvent, filtering any insoluble impurities, and then allowing the solution to cool slowly studymind.co.ukrochester.edubc.edu. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals studymind.co.ukrochester.edu. The crystals are then separated from the mother liquor, which contains the soluble impurities, by filtration rochester.edumt.com. Careful selection of the solvent system is crucial for successful crystallization, aiming for a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble throughout rochester.edu. Multiple crystallization steps, including collecting a "second crop" of crystals from the mother liquor, can further enhance purity, though second crops may be less pure than the initial crystals libretexts.org.

Lyophilization , also known as freeze-drying, is a solvent removal technique that involves freezing the sample and then removing the solvent (typically water) by sublimation under vacuum nih.gov. This low-temperature process is highly effective in preserving the integrity of heat-sensitive compounds by minimizing oxidative degradation and chemical transformations nih.gov. Lyophilization is considered a gold standard for drying biological and chemical extracts, preserving the metabolomic profile of the samples more effectively than oven-drying at elevated temperatures nih.gov. Compounds like Repandusinic acid have been noted in lyophilized forms for analysis dntb.gov.uagoogleapis.com.

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods provide the fundamental data required to determine the connectivity and arrangement of atoms within the Repandusinic acid A molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of this compound. ¹H and ¹³C NMR spectra are used to identify the presence of key structural features, such as galloyl, hexahydroxydiphenoyl (HHDP), and glucopyranose moieties .

¹H NMR and ¹³C NMR: These techniques provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assignment of specific signals to different parts of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal proton-proton couplings, helping to establish the connectivity between adjacent protons, thereby delineating structural fragments sdsu.eduemerypharma.comresearchgate.net.

HSQC (Heteronuclear Single Quantum Correlation): HSQC experiments correlate directly bonded protons and carbons (one-bond correlations), directly linking proton signals to their corresponding carbon atoms sdsu.eduemerypharma.commagritek.comhmdb.ca.

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural characterization.

High-Resolution Mass Spectrometry (HR-MS): HR-MS techniques, such as UPLC-QTOF-MS, deliver accurate mass measurements, enabling the determination of the elemental composition. For this compound, an observed [M-H]⁻ ion at m/z 969.0984, calculated for C₄₁H₂₉O₂₈, has been reported .

HPLC-MS/MS: Tandem mass spectrometry (MS/MS) provides fragmentation data, which can be used to confirm structural features and differentiate between similar compounds figshare.comresearchgate.netnih.govmdpi.com. Studies have utilized UPLC-QTOF-MS/MS for the characterization of phenolic compounds in plant extracts, including this compound researchgate.nettandfonline.com.

MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry): While less commonly cited for this compound specifically in the provided snippets, MALDI-MS is a general technique used for analyzing biomolecules and complex mixtures.

Advanced Analytical Techniques for Quantification and Identification

Beyond basic structural confirmation, advanced techniques are employed for the precise quantification and identification of this compound in various samples.

LC-MS, particularly UPLC-QTOF-MS and HPLC-MS/MS, is a powerful combination for both identifying and quantifying this compound in complex natural product extracts figshare.comresearchgate.netnih.govmdpi.comtandfonline.commeasurlabs.com. These methods offer high sensitivity and selectivity, allowing for the separation and detection of this compound even at low concentrations.

UPLC-QTOF-MS: This technique has been instrumental in identifying this compound as a chemical marker in Phyllanthus niruri extracts, aiding in the comparison of different extraction processes researchgate.nettandfonline.com.

HPLC-MS/MS: This approach is valuable for detailed metabolite profiling and pharmacokinetic studies of compounds from herbal formulas, potentially including this compound or its derivatives figshare.comnih.gov.

While Gas Chromatography (GC) is a common technique for analyzing volatile and semi-volatile compounds, its direct application to this compound, a non-volatile tannin, is limited. However, GC, often coupled with Mass Spectrometry (GC-MS), is used for analyzing volatile components or derivatives of less volatile compounds researchgate.netmdpi.comacgpubs.orgnih.govscholaris.calmaleidykla.ltaocs.org. If this compound were to be analyzed by GC, it would likely require derivatization to increase its volatility.

Elemental analysis techniques are used to determine the elemental composition of a compound or sample.

CHNOS Analysis: This method determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a compound. While not explicitly detailed for this compound in the provided snippets, it is a standard technique for verifying empirical formulas.

Atomic Absorption Spectrometry (AAS), X-ray Fluorescence (XRF), Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These techniques are primarily used for elemental analysis, particularly for metals and trace elements in samples mdpi.comresearchgate.netcolostate.edunih.gov. While this compound is an organic molecule, these methods could be applied to analyze the elemental composition of plant material from which it is extracted, or to detect trace metal contaminants. ICP-MS, for instance, is known for its high sensitivity in detecting elements at very low concentrations mdpi.com.

Compound Stability and Degradation Kinetics

The integrity of this compound can be compromised by changes in temperature, light exposure, and pH. Research has elucidated specific mechanisms and conditions that lead to its degradation.

Thermal Stability and Decomposition Pathways

This compound demonstrates a sensitivity to elevated temperatures, undergoing accelerated decomposition when exposed to conditions exceeding 40°C. The primary mechanism driving this thermal degradation involves the cleavage of labile DHHDP (hexahydroxydiphenoyl) ester bonds within its molecular structure . This bond breakage can lead to fragmentation of the compound, impacting its chemical identity and potentially its biological activity.

Table 1: Thermal Stability Profile of this compound

| Condition | Observed Effect | Primary Degradation Mechanism |

| Temperature > 40°C | Accelerated decomposition | Cleavage of labile DHHDP ester bonds |

Photodegradation Mechanisms and Byproducts

Exposure to ultraviolet (UV) radiation initiates a photodegradation process in this compound, which is characterized by a loss of its antioxidant capacity . The interaction of UV light with the molecule triggers photochemical reactions that lead to its breakdown. The identified byproducts resulting from this photodegradation include ellagic acid and glucose moieties . These byproducts represent the fragmented components of the original this compound molecule.

Table 2: Photodegradation Characteristics of this compound

| Environmental Factor | Impact on Compound | Identified Byproducts |

| UV Exposure | Loss of antioxidant capacity | Ellagic acid, glucose moieties |

pH-Dependent Hydrolysis and Stability Profiles

The stability of this compound is markedly influenced by the pH of its surrounding medium. In aqueous solutions, the compound exhibits optimal stability within a pH range of 5 to 6 . However, this compound becomes significantly unstable under alkaline conditions, specifically at pH values greater than 8, where it undergoes rapid hydrolysis . This pH-dependent instability is a common characteristic of hydrolyzable tannins and other polyphenolic compounds, which can be susceptible to oxidation and structural alterations in basic environments researchgate.net. The phenolic hydroxyl groups, particularly those in the galloyl moiety, can be oxidized to form quinonoid structures at higher pH levels researchgate.net. Generally, the rate of hydrolysis in such compounds is catalyzed by hydrogen and hydroxyl ions, making the pH of maximum stability a critical factor for maintaining the compound's integrity basicmedicalkey.com.

Preclinical Biological Activity and Mechanisms of Action

Antiviral Research Modalities

Repandusinic acid A, a tannin compound originally identified in Mallotus repandus and later isolated from plants such as Phyllanthus niruri, has been identified as a potent inhibitor of Human Immunodeficiency Virus Type-1 Reverse Transcriptase (HIV-1 RT). embrapa.brnih.gov This enzyme is critical for the HIV life cycle, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. The inhibitory action of this compound on this key viral enzyme has made it a subject of antiviral research. nih.govthieme-connect.com Studies have demonstrated its ability to inhibit HIV-1-induced cytopathogenicity in MT-4 cells and reduce the production of the HIV-1 specific p24 antigen. nih.gov

Kinetic analyses have elucidated the specific mechanism by which this compound inhibits HIV-1 RT. Research shows that it acts as a competitive inhibitor with respect to the template-primer. nih.gov This indicates that this compound likely binds to the same site on the reverse transcriptase enzyme as the template-primer complex, directly competing with it and thereby blocking the initiation of DNA synthesis. thieme-connect.com Conversely, its mode of inhibition was found to be noncompetitive concerning the substrate, the deoxynucleotide triphosphates (dNTPs). nih.gov This dual kinetic profile distinguishes its mechanism from some other classes of RT inhibitors.

The potency of this compound as an HIV-1 RT inhibitor has been quantified in enzymatic assays. One study reported a 50% inhibitory dose (ID50) of 0.05 µM. nih.gov Another report cited a 50% inhibitory concentration (IC50) of 2.5 µM. embrapa.br It has been noted as an effective inhibitor of HIV-1 cytopathogenicity. thieme-connect.com While reference compounds such as Zidovudine (AZT) and Foscarnet were mentioned in the context of the research, direct comparative efficacy data in the form of side-by-side IC50 values from the same study were not detailed in the provided literature. nih.gov

Table 1: Reported Inhibitory Concentrations of this compound against HIV-1 RT

| Parameter | Value | Source |

|---|---|---|

| ID50 | 0.05 µM | nih.gov |

Note: ID50 (50% Inhibitory Dose) and IC50 (50% Inhibitory Concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

To assess the selectivity of this compound, its inhibitory effect on human DNA polymerase alpha, a key enzyme in host cell DNA replication, was evaluated. The compound was found to be a significantly less potent inhibitor of DNA polymerase alpha compared to HIV-1 RT. scielo.br The 50% inhibitory dose (ID50) for DNA polymerase alpha was reported to be 0.6 µM. nih.gov This demonstrates a greater selectivity for the viral enzyme, with HIV-1 RT being approximately 10-fold more sensitive to inhibition by this compound than the host cell's DNA polymerase alpha. nih.govscielo.br

Table 2: Comparative Inhibition of HIV-1 RT and DNA Polymerase Alpha by this compound

| Enzyme | ID50 | Selectivity (Fold difference) | Source |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | 0.05 µM | ~10x more sensitive | nih.gov |

In addition to its anti-HIV activity, compounds derived from Phyllanthus species, including this compound, have been associated with anti-Hepatitis B Virus (HBV) activity. scielo.brnih.gov Research has shown that extracts from these plants can suppress markers of HBV infection. scielo.brnih.gov

The specific mechanism of this compound in inhibiting HBV has been investigated. The Hepatitis B surface antigen (HBsAg) is a key component of the virus, involved in its lifecycle. Clinical studies on patients treated with Phyllanthus extracts have shown a reduction in circulating HBsAg. nih.gov However, the available scientific literature does not specify that the mechanism of action for isolated this compound is the inhibition of viral entry. HBsAg secretion is a complex process, and its inhibition can occur at various post-transcriptional stages, not necessarily by blocking the initial entry of the virus into the hepatocyte. frontiersin.org The HBV entry into liver cells is a multi-step process involving the sodium taurocholate co-transporting polypeptide (NTCP) receptor, a mechanism targeted by other known HBV entry inhibitors. nih.govmdpi.com Detailed studies clarifying the direct effect of isolated this compound on the specific viral glycoproteins and receptors involved in HBV entry are not extensively covered in the provided research.

Anti-Hepatitis B Virus (HBV) Activity

Reduction of HBsAg and HBeAg Secretion in Cellular Models

This compound has been identified as a component in plant extracts that demonstrates activity against the hepatitis B virus (HBV). Research involving cellular models has shown that extracts from Phyllanthus urinaria, which contain this compound, can markedly repress the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B c-antigen (HBcAg). e-century.us Studies indicate that the compound is associated with a decrease in HBsAg levels. frontiersin.org

The hepatitis B e-antigen (HBeAg) is a protein secreted from hepatocytes during active HBV infection and serves as a marker for viral replication. scielo.org.zaprospecbio.com Similarly, HBsAg is the primary surface protein of HBV. scielo.org.za The ability of certain compounds to inhibit the secretion of these antigens is a key area of anti-HBV research. frontiersin.org For instance, other natural compounds have been shown to reduce HBsAg and HBeAg secretion in a dose-dependent manner in HepG2.2.15 cells, which are cells stably transfected with the HBV genome. nih.gov While direct, quantitative data on the isolated this compound's effect on HBeAg secretion is limited in the provided context, the activity of extracts containing it suggests a potential role in modulating these viral markers. e-century.us

Interference with HBV Replication and DNA Polymerase Synthesis

This compound appears to interfere with hepatitis B virus (HBV) replication, a complex process that relies on the viral enzyme DNA polymerase. hepatitisb.org.au This enzyme, which also has reverse transcriptase (RT) activity, is a primary target for many antiviral drugs against HBV. mdpi.comnih.gov Extracts from Phyllanthus urinaria, known to contain this compound, have been found to significantly reduce HBV DNA levels by inhibiting its synthesis and secretion in infected cells. e-century.us

Table 1: Summary of Preclinical Anti-Hepatitis B Virus (HBV) Activity of this compound and Related Extracts This table summarizes findings on the effects of this compound and extracts containing it on HBV markers.

| Substance/Extract | Cellular Model | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound | - | Associated with a decrease in HBsAg levels. | frontiersin.org |

| Phyllanthus urinaria Extract (contains this compound) | HBV infected cells | Markedly represses HBsAg and HBcAg secretion. | e-century.us |

| Phyllanthus urinaria Extract (contains this compound) | HBV infected cells | Significantly reduces HBV DNA levels by inhibiting synthesis and secretion. | e-century.us |

| This compound | - | Noted to have a less significant inhibitory effect on DNA polymerase alpha. | researchgate.netresearchgate.net |

Enzymatic Modulation Studies

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its inhibition is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). d-nb.infowikipedia.org Certain compounds found in the Phyllanthus genus, from which this compound is derived, have been noted to inhibit the expression of the COX-2 protein. google.com While specific studies focusing solely on the COX-2 inhibitory activity of isolated this compound are not detailed in the provided search results, the anti-inflammatory properties of related plant extracts suggest a potential area for further investigation. The therapeutic benefits of selective COX-2 inhibitors stem from their ability to reduce inflammation without affecting the cytoprotective functions of the COX-1 isoform. mdpi.com

Alpha-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. nih.govnih.gov Multiple studies have confirmed this activity, isolating this compound from aqueous extracts of plants like Phyllanthus amarus and Phyllanthus urinaria. nih.govmdpi.comresearchgate.net

Kinetic analysis has shown that this compound acts as a competitive inhibitor of alpha-glucosidase. nih.govthieme-connect.com This means it binds to the active site of the enzyme, competing with the substrate and thereby reducing the rate of carbohydrate breakdown. The inhibitory potency of this compound has been quantified in various studies, demonstrating significant activity at micromolar concentrations.

Table 2: Alpha-Glucosidase Inhibitory Activity of this compound This table presents the measured inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound from various studies.

| Parameter | Value | Source Plant | Reference(s) |

|---|---|---|---|

| IC50 | 1.9 ± 0.02 µM | Phyllanthus niruri | nih.gov |

| IC50 | 6.10 ± 0.10 µM | Phyllanthus amarus / P. urinaria | nih.govresearchgate.net |

| Ki (Competitive Inhibition) | 4.01 ± 0.47 µM | Phyllanthus amarus / P. urinaria | nih.govresearchgate.net |

General Enzyme Activity Modulation (e.g., Cholinesterases, Carbonic Anhydrase Isoenzymes)

This compound has shown modulatory effects on other enzymes, notably cholinesterases. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the management of conditions like Alzheimer's disease. nih.govattogene.com Research indicates that this compound is associated with the reduction of brain cholinesterase activity. scispace.comijarst.com This suggests a potential role for the compound in modulating cholinergic neurotransmission.

There is no specific information available from the search results regarding the activity of this compound on carbonic anhydrase isoenzymes.

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a large family of proteins primarily found in the liver that are essential for the metabolism of drugs and other foreign substances (xenobiotics). mdpi.comwikipedia.org The modulation of these enzymes, particularly inhibition or induction, can significantly alter the pharmacokinetics of medications. mdpi.com

An aqueous extract of Phyllanthus orbicularis, which contains a profile of ellagitannins including this compound, has been shown to modulate the activity of rat and human cytochromes P450. researchgate.net Specifically, the study indicated that the extract's mechanism of antimutagenesis against certain procarcinogens is thought to involve the inhibition or modulation of CYP1A subfamily activities, possibly including CYP1A2. researchgate.net This suggests that this compound, as a component of this extract, may contribute to the modulation of drug-metabolizing enzymes. nih.gov

: Antioxidant and Redox Biology

This compound has demonstrated significant antioxidant capabilities across a variety of in vitro assays. tandfonline.comnih.gov Its chemical structure, rich in phenolic rings with free hydroxyl (-OH) groups and additional acidic moieties, is thought to contribute to its potent antioxidant potential. tandfonline.com

Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, DPPH, Ferric Reducing Activity)

The antioxidant activity of this compound is largely attributed to its capacity to donate hydrogen atoms, a key mechanism in neutralizing free radicals. tandfonline.com This is evident in its performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, this compound demonstrated one of the highest scavenging activities among several polyphenolic compounds isolated from Phyllanthus amarus, including amariin (B1235082) and phyllanthusiin D. tandfonline.com The high activity in the DPPH assay suggests a significant hydrogen-donating capacity. tandfonline.com

Furthermore, this compound exhibits potent ferric reducing activity, as measured by the Ferric Reducing Antioxidant Power (FRAP) assay. This assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound showed the highest ferric reducing activity compared to other ellagitannins and flavonoids tested, such as amariin, phyllanthusiin D, geraniin (B209207), corilagin (B190828), and quercetin (B1663063) 3-O-glucoside. tandfonline.com The compound's ability to scavenge hydroxyl radicals (•OH) has also been noted, with it exhibiting higher scavenging activity than many other ellagitannins, though less than the flavonoid quercetin 3-O-glucoside. researchgate.net

The primary mechanisms by which phenolic antioxidants like this compound scavenge radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.commdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. mdpi.commdpi.com In the SET mechanism, a single electron is transferred from the antioxidant to the radical. mdpi.com The high activity of this compound in both DPPH and FRAP assays suggests its proficiency in both these mechanisms.

Table 1: Antioxidant Activity of this compound and Related Compounds This table summarizes the comparative antioxidant activities from various assays.

| Compound | DPPH Radical Scavenging Activity | Ferric Reducing Activity (FRAP) |

|---|---|---|

| This compound | High tandfonline.com | Highest tandfonline.com |

| Amariin | High tandfonline.com | High tandfonline.com |

| Phyllanthusiin D | High tandfonline.com | High tandfonline.com |

| Geraniin | Lower tandfonline.com | Moderate tandfonline.com |

| Corilagin | Lower tandfonline.com | Moderate tandfonline.com |

| Quercetin 3-O-glucoside | Lower tandfonline.com | Least tandfonline.com |

| Rutin | Lower tandfonline.com | Least tandfonline.com |

Metal Chelation Properties (e.g., Fe³⁺, Cu²⁺)

This compound is understood to possess metal-binding capabilities, a common feature among polyphenolic compounds containing catechol groups. It has an affinity for binding ferric (Fe³⁺) and cupric (Cu²⁺) ions. This chelation is mediated by its catechol groups.

Protection Against Oxidative Damage to Biomolecules (Lipids, Proteins, DNA)

This compound has been shown to offer significant protection to essential biomolecules against oxidative damage. tandfonline.comnih.gov It effectively reduces lipid peroxidation in rat liver mitochondria. tandfonline.com When tested for its ability to protect against damage induced by peroxyl radicals (ROO•), this compound conferred maximum protection against lipid peroxidation, measured by the reduction in thiobarbituric acid reactive substances (TBARS) formation. tandfonline.com

In addition to lipids, proteins are also susceptible to oxidative damage. While this compound did show protective effects against protein oxidation, other compounds like 1-galloyl-2,3-DHHDP-glucose were found to be more effective in protecting proteins from damage. tandfonline.com

Furthermore, this compound demonstrates a protective effect against oxidative damage to DNA. tandfonline.comnih.gov Studies using plasmid DNA have shown that it can protect against damage caused by hydroxyl radicals (•OH) generated through the Fenton reaction. tandfonline.com This protection is observed as a decrease in the conversion of the supercoiled form of the plasmid to the nicked circular form. tandfonline.com It has been suggested that ellagitannins with multiple hydroxyl groups, like this compound, are particularly effective at protecting against damage from peroxyl radicals. tandfonline.com

Table 2: Protective Effects of this compound on Biomolecules This table outlines the protective efficacy of this compound against oxidative damage to key biological molecules.

| Biomolecule | Type of Damage | Protective Effect of this compound | Reference |

|---|---|---|---|

| Lipids | Peroxidation (TBARS formation) | High Protection | tandfonline.com |

| Proteins | Carbonyl formation | Protection Observed | tandfonline.com |

| DNA | •OH radical-induced strand breaks | Protection Observed | tandfonline.comnih.gov |

Comparative Antioxidant Potency with Related Polyphenols

When compared to other polyphenols isolated from the same source, Phyllanthus amarus, this compound consistently ranks as one of the most potent antioxidants. tandfonline.com

In DPPH radical scavenging assays, the activity of this compound was comparable to that of amariin and phyllanthusiin D, and significantly higher than geraniin, corilagin, 1-galloyl-2,3-DHHDP-glucose, rutin, and quercetin 3-O-glucoside. tandfonline.com Its ferric reducing capacity was found to be the highest among all these compounds. tandfonline.com

Immunomodulatory Effects

Modulation of Innate and Adaptive Immune Responses

This compound has been identified as a compound with immunomodulatory properties. Research, primarily in the context of extracts from plants like Phyllanthus niruri which contain this compound, suggests a role in modulating both the innate and adaptive immune systems. ipinnovative.comresearchgate.net The innate immune system provides the initial, non-specific defense against pathogens, involving cells like macrophages and neutrophils. scielo.org.mx The adaptive immune system, on the other hand, mounts a more specific and targeted response involving T and B lymphocytes. scielo.org.mx

Methanol extracts of P. niruri, which are known to contain this compound, have been reported to modulate both innate and adaptive immune responses. ipinnovative.comresearchgate.net While direct studies on the isolated this compound are less common, its presence in extracts that demonstrate immunomodulatory effects points towards its potential contribution to these activities. ipinnovative.comresearchgate.net The mechanisms by which plant-derived compounds modulate immunity often involve the activation of key immune cells and the regulation of signaling pathways such as NF-κB and MAPK. mdpi.com

Signaling Pathway Modulation

This compound has been identified as a modulator of specific signaling pathways, which contributes to its biological activities. Research indicates its involvement in the regulation of immune responses through the modulation of cytokine signaling and transcription factors.

One of the key mechanisms is its influence on the Th1/Th2 balance. frontiersin.org The differentiation of T-helper (Th) cells into Th1 or Th2 subsets is a critical determinant of the nature of an immune response. Th1 cells are primarily involved in cellular immunity, while Th2 cells mediate humoral immunity. An imbalance between these two cell types is associated with various diseases. This compound has been shown to help regulate this balance. frontiersin.org

Specifically, this compound has been found to modulate the Interleukin-13 (IL-13) signaling pathway. frontiersin.org IL-13 is a cytokine characteristically produced by Th2 cells. By modulating IL-13 signaling, this compound can influence the Th2 immune response. frontiersin.org

Furthermore, this compound has been associated with the suppression of GATA3. frontiersin.org GATA3 is a master transcription factor for Th2 cell differentiation. mdpi.complos.orgresearchgate.net By suppressing GATA3, this compound can inhibit the development of Th2 cells, thereby shifting the immune balance towards a Th1 phenotype. frontiersin.orgmdpi.com This modulation of the Th1/Th2 balance through the IL-13 signaling pathway and GATA3 suppression highlights a significant aspect of the preclinical biological activity of this compound. frontiersin.org

Genoprotective and Radioprotective Activities

This compound has demonstrated notable protective effects against damage to genetic material caused by both chemical and physical mutagens. nih.govpharmacophorejournal.com This protective capacity is crucial for maintaining genomic integrity.

Protection Against Chemical and Physical Mutagens

The genoprotective activity of this compound extends to safeguarding against a variety of mutagens, which are agents that can cause mutations in DNA. longdom.orgwikipedia.org It has been identified as one of the active constituents in plant extracts that show radioprotective effects against γ-radiation. pharmacophorejournal.com This suggests its potential to counteract the damaging effects of ionizing radiation, a significant physical mutagen. pharmacophorejournal.comvedantu.com The protective mechanism is associated with its antioxidant properties, which can neutralize the reactive oxygen species generated by radiation. jst.go.jp

Studies have shown that ellagitannins, including this compound, are effective in preventing lipid peroxidation and protein oxidation, which are cellular damages often induced by mutagens. jst.go.jp This protective action against physical mutagens like radiation is a key aspect of its radioprotective profile. jst.go.jpijsra.net

Effects on DNA Integrity and Repair Mechanisms

This compound contributes to the preservation of DNA integrity by protecting it from damage. researchgate.net In vitro studies have demonstrated that it can protect plasmid DNA from oxidative damage. researchgate.net Specifically, it has been shown to prevent radiation-induced single-strand breaks in pBR322 plasmid DNA. jst.go.jp

The mechanism behind this protection is linked to its ability to scavenge free radicals, thereby reducing the oxidative stress that can lead to DNA lesions. jst.go.jp While direct evidence of its influence on specific DNA repair pathways is still emerging, its ability to prevent initial DNA damage is a critical component of its genoprotective effect. jst.go.jpresearchgate.net By mitigating the initial damage, this compound lessens the burden on the cell's DNA repair machinery. nih.govwikipedia.org

Interactive Data Tables

Table 1: Signaling Pathway Modulation by this compound

| Target Pathway/Molecule | Observed Effect | Implication | Reference |

|---|---|---|---|

| IL-13 Signaling | Modulation | Regulation of Th2 immune response | frontiersin.org |

Table 2: Genoprotective and Radioprotective Activities of this compound

| Activity | Protective Effect | Model System | Reference |

|---|---|---|---|

| Radioprotective | Protection against γ-radiation induced damage | In vitro (rat liver mitochondria, pBR322 plasmid DNA) | pharmacophorejournal.comjst.go.jp |

| Genoprotective | Prevention of radiation-induced single-strand breaks in DNA | pBR322 plasmid DNA | jst.go.jp |

Cellular and Molecular Signaling Pathways

Computational Modeling and Simulations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Repandusinic acid A) when it binds to a second molecule (the receptor or target protein) to form a stable complex. This process helps in understanding the binding modes and affinities between the ligand and its target.

This compound has been investigated through molecular docking studies against several important biological targets. These studies aim to identify its potential inhibitory mechanisms by simulating its binding to the active sites of target proteins.

Hepatitis B Virus (HBV) Polymerase: Molecular docking studies have shown that this compound exhibits significant binding affinity to HBV polymerase researchgate.netresearchgate.net. This interaction is a key factor in its observed antiviral activity against Hepatitis B.

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase: this compound has also been computationally assessed for its interaction with HIV-1 reverse transcriptase, another crucial target in antiviral therapy .

Leptin: Studies have explored the interaction of this compound with Leptin, a hormone involved in regulating appetite and metabolism. Docking analyses suggest potential antihyperglycemic and antiobesity effects through its interaction with Leptin phcogj.comphcogj.com.

Alpha Glucosidase: Similarly, this compound has been docked against alpha glucosidase, an enzyme critical in carbohydrate digestion and glucose absorption. The computational findings indicate that it may act as an inhibitor of this enzyme, contributing to its potential anti-hyperglycemic activity phcogj.comphcogj.com.

It is important to note that specific molecular docking studies investigating the interaction of this compound with targets such as MAPK3, RAC1, or β-catenin were not detailed in the reviewed literature.

The strength of the interaction between this compound and its protein targets is often quantified using docking scores or binding energy calculations. These values serve as indicators of binding affinity, with lower (more negative) scores generally suggesting stronger binding.

This compound demonstrated a notable docking score of −14.768 when docked with HBV Polymerase researchgate.netresearchgate.net. For Leptin, its binding energy was calculated to be −7.3495 kcal/mol , with a corresponding pKi value of 10.237 phcogj.comphcogj.com. In studies involving alpha glucosidase, this compound exhibited a binding energy of −7.2135 kcal/mol phcogj.com. These values suggest a favorable interaction profile with these targets.

Table 1: Molecular Docking Results for this compound

| Target Protein | Docking Score / Binding Energy | Key Interaction Types | Key Residues Involved (Examples) | Reference(s) |

| HBV Polymerase | −14.768 | Hydrogen Bonding, π-π Stacking | ARG63, GLU65 | researchgate.netresearchgate.net |

| HIV-1 Reverse Transcriptase | Not specified (IC50 provided) | N/A | N/A | |

| Leptin | −7.3495 kcal/mol | Hydrogen Bonding | Ser9, Thr35, Glu8, Thr25, Gln111, Leu7 | phcogj.comphcogj.com |

| Alpha Glucosidase | −7.2135 kcal/mol | Hydrogen Bonding | His34, Asp303, Asp633, Phe30, His691, Glu29 | phcogj.com |

Detailed analysis of the docking poses allows for the identification of specific amino acid residues within the target protein's active site that interact with this compound. The types of interactions are also crucial for understanding the binding mechanism.

HBV Polymerase: Interactions with HBV Polymerase involve critical contacts, including hydrogen bonding and π-π stacking, with residues such as Arginine 63 (ARG63) and Glutamic acid 65 (GLU65) .

Leptin: this compound forms multiple hydrogen bonds with Leptin, involving residues like Serine 9 (Ser9), Threonine 35 (Thr35), Glutamic acid 8 (Glu8), Threonine 25 (Thr25), Glutamine 111 (Gln111), and Leucine 7 (Leu7) phcogj.comphcogj.com.

Alpha Glucosidase: Interactions with alpha glucosidase are characterized by hydrogen bonding with key residues including Histidine 34 (His34), Aspartic acid 303 (Asp303), Aspartic acid 633 (Asp633), Phenylalanine 30 (Phe30), Histidine 691 (His691), and Glutamic acid 29 (Glu29) phcogj.com.

These specific interactions highlight the molecular basis for this compound's affinity and potential inhibitory activity against these biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a correlation between the chemical structure of compounds and their biological activities. It involves developing mathematical models that relate various molecular descriptors (e.g., physicochemical properties, topological indices) to observed biological effects.

QSAR studies are instrumental in drug discovery by providing a framework to predict the activity of novel compounds based on their structural features. For natural products like this compound, QSAR can help in identifying structural modifications that might enhance potency or reduce toxicity, thereby optimizing lead compounds and potentially reducing the need for extensive experimental synthesis and testing researchgate.netresearchgate.netajrconline.org. While specific QSAR models developed for this compound were not detailed in the provided literature, the approach is recognized as a valuable tool for exploring the structure-activity landscape of such compounds and for reducing animal testing .

The core principle of QSAR is to correlate specific structural features or molecular descriptors with observed biological activities. This compound is characterized as a hydrolyzable tannin (ellagitannin) with a structure featuring a galloyl group and a hexahydroxydiphenoyl (HHDP) moiety . These structural elements are understood to contribute to its antioxidant and antiviral properties . However, the provided literature did not detail specific QSAR models that quantitatively correlate these particular structural features of this compound with its biological activities, such as its inhibition of HBV polymerase or HIV-1 reverse transcriptase. Nevertheless, the general application of QSAR in correlating molecular properties like lipophilicity, electronic distribution, and steric parameters with biological endpoints is well-established in drug design ajrconline.orgnih.gov.

Compound List:

this compound

Furosin

Quercetin (B1663063) 3-O-glucoside

Hesperetin

Acaindinin

Glucogallin

Mauritanin

Nirurin

Gallocatechin

Pepstatin-A

KNI-10006

Artemisinin-quinine hybrid

Pharmacokinetic and Druggability Predictions (e.g., ADME Profiling, Lipinski's Rule of Five Violations)

In silico methods play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of potential drug candidates. For this compound, ADME analysis is employed to assess its pharmacokinetic properties, such as solubility and bioavailability, which are critical for prioritizing compounds for subsequent in vitro validation 222.198.130discoveryjournals.org. Strategies for optimizing pharmacokinetic profiles often involve structural derivatization to enhance lipid solubility (logP optimization) or prodrug design to improve oral absorption . Tools like pkCSM and Swiss ADME are utilized to provide comprehensive pharmacokinetic characteristics, including GI absorption and potential interactions with transporters like p-glycoprotein nih.gov.

A key aspect of druggability assessment involves evaluating compounds against established guidelines, most notably Lipinski's Rule of Five (Ro5). This rule provides a set of criteria to predict oral bioavailability: a compound should ideally have no more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular mass less than 500 Da, and a partition coefficient (LogP) not greater than 5. Violating more than one of these conditions may indicate poor absorption or permeation drugbank.comnih.gov.

Computational analysis of this compound reveals significant deviations from Lipinski's Rule of Five. Specifically, it exhibits 3 violations of the rule imsc.res.innaturalproducts.net. The compound’s hydrogen bond donor count is 15, exceeding the guideline of 5, and its hydrogen bond acceptor count is 26, surpassing the limit of 10. Furthermore, its molecular weight is approximately 970.7 g/mol , considerably higher than the 500 Da threshold naturalproducts.net. While its calculated LogP is -0.21, which falls within the acceptable range, the multiple violations suggest potential challenges in oral absorption and permeability, although the rule's applicability can be limited for compounds that are substrates for active transporters nih.gov.

Table 1: Druggability Assessment of this compound based on Lipinski's Rule of Five and Related Descriptors

| Property | Value | Lipinski's Rule of Five Guideline | Status | Reference |

| Lipinski RO5 Violations | 3 | Max 1 violation | Violated | imsc.res.innaturalproducts.net |

| Hydrogen Bond Donor Count | 15 | Max 5 | Violated | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 26 | Max 10 | Violated | naturalproducts.net |

| Alogp (LogP) | -0.21 | Max 5 | Complies | naturalproducts.net |

| Molecular Weight (Da) | 970.7 | Max 500 | Violated | naturalproducts.net |

| Topological Polar Surface Area (Ų) | 478.32 | N/A | N/A | naturalproducts.net |

| Fraction of sp3 carbons (Fsp3) | 0.20 | N/A | N/A | naturalproducts.net |

In Silico Model Validation and Error Propagation Considerations

Validating in silico predictions is a critical step to ensure their reliability and to bridge the gap between computational hypotheses and experimental realities. For this compound, validation of computational findings, particularly docking results, involves a multi-faceted approach. This includes ensuring the replicability of docking parameters, such as grid box size and force fields, across different studies . Experimental validation can also involve binding site mutagenesis to confirm interactions predicted by docking, and cross-referencing results with known inhibitors to assess competitive binding .

Furthermore, the computational models themselves require validation. This often begins with the validation of protein structures used in docking simulations, employing tools that assess Ramachandran plots, Procheck parameters, and Errat quality checks researchgate.netbenthamscience.com. A tiered approach to in vitro studies is recommended to validate computational predictions, starting with primary assays (e.g., measuring IC₅₀ for viral replication inhibition) and progressing to secondary assays like cytotoxicity profiling and off-target screening, followed by mechanistic studies such as surface plasmon resonance (SPR) to quantify binding kinetics . Molecular dynamics simulations, followed by analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF), are also employed to confirm the stability of protein-ligand complexes researchgate.net.

Error propagation is a significant consideration in computational modeling, as uncertainties in input variables can propagate through the model, affecting the accuracy of output predictions nih.govksargsyan.net. For instance, in docking studies, errors in scoring functions or protein conformations can lead to variations in predicted binding affinities . To address this, it is recommended to report confidence intervals for docking scores and binding energies . Understanding and quantifying model inadequacy, which occurs when a model cannot reproduce reference data within its uncertainty range, is also crucial chimia.ch. Strategies for managing error propagation include employing statistical frameworks like dose-response modeling and multivariate analysis, and reporting results with appropriate uncertainty measures, such as 95% confidence intervals . When conflicting results arise from different studies, a contradiction matrix that details the conflicting findings, methodological differences, and potential resolution pathways (e.g., through experimental mutagenesis) can be utilized .

Compound Names Mentioned:

this compound

Corilagin

Geraniin

Furosin

Quercetin 3-O-glucoside

Entecavir

Chemical Modification and Derivative Synthesis

Targeted Synthesis of Repandusinic Acid A Derivatives

The chemical modification of this compound aims to optimize its physicochemical properties, particularly solubility and membrane permeability, to improve its pharmacokinetic profile and biological activity.

Esterification for Lipid Solubility Enhancement (e.g., Peracetylated Derivatives)

Esterification is a widely used strategy to increase the lipophilicity of polar molecules, thereby facilitating their passage across biological membranes. For this compound, esterification of its numerous hydroxyl groups can be achieved. For example, treatment with reagents like acetyl chloride in the presence of a base such as pyridine (B92270) can yield peracetylated derivatives . The introduction of acetyl groups masks the polar hydroxyl functionalities, leading to an increase in the compound's lipophilicity. This modification is expected to improve absorption through lipid-rich barriers, such as the intestinal epithelium. Esters, in general, exhibit enhanced lipid solubility compared to their parent alcohols or carboxylic acids due to the replacement of polar hydroxyl groups with less polar ester linkages europa.eulibretexts.org.

Glycosylation for Bioavailability Modification (e.g., Enzymatic β-Glucosidase Treatment)

Glycosylation, the process of attaching carbohydrate moieties, can significantly alter a molecule's solubility, stability, and bioavailability. Enzymatic methods, such as the use of β-glucosidase, have been applied to glycosylate this compound . This typically involves the enzymatic addition of a glucose unit to one or more hydroxyl groups. Glycosylation of phenolic compounds is a known approach to enhance their water solubility and improve their bioavailability, particularly in vitro mdpi.com. Microbial glycosylation has also been reported to boost compound bioavailability glycoscience.ru. These modifications can influence interactions with biological transporters and metabolic enzymes, thereby modulating absorption and distribution.

Other Functional Group Modifications

Beyond esterification and glycosylation, other chemical modifications can be employed to fine-tune the properties of this compound. Methylation of hydroxyl groups, for instance, is a strategy used to optimize lipophilicity and potentially enhance membrane permeability . Prodrug approaches, such as masking polar groups like carboxylates, can also be designed to improve oral absorption . These diverse modifications aim to systematically alter specific physicochemical parameters to achieve desired biological outcomes and therapeutic advantages.

Table 1: Chemical Modifications of this compound and Their Rationale

| Modification Type | Method/Reagents | Intended Outcome | Rationale/Biological Relevance |

| Esterification | Acetyl chloride/pyridine | Enhanced lipid solubility | Improved membrane permeability and absorption . |

| Glycosylation | Enzymatic β-glucosidase treatment | Enhanced bioavailability (in vitro) | Improved solubility, potential modulation of transport mdpi.com. |

| Methylation | (General strategy) | Optimized lipophilicity | Improved membrane permeability and absorption . |

| Prodrug Design | Masking polar groups (e.g., carboxylates) | Enhanced oral absorption | Improved pharmacokinetic profile . |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure dictates biological function and to rationally design improved analogs. For this compound, SAR investigations focus on identifying which structural features are critical for its biological activities and how modifications impact both efficacy and pharmacokinetics.

Elucidation of Key Pharmacophores

Elucidating the key pharmacophores of this compound is a critical goal of SAR studies. A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal interaction with a biological target, thereby triggering or blocking a biological response unina.itwikipedia.org. For this compound, identifying its pharmacophore would involve pinpointing the specific hydrogen bond donors/acceptors, hydrophobic regions, or aromatic features essential for its potent antiviral activity against targets like HBV polymerase or HIV-1 reverse transcriptase researchgate.net. Computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to predict and validate these pharmacophoric elements researchgate.netunina.it. Understanding these critical structural features enables the rational design of novel derivatives with enhanced binding affinity and improved therapeutic potential.

Table 2: Structure-Activity Relationship (SAR) Insights for this compound

| Structural Feature/Modification | Impact on Biological Activity/Properties | Evidence/Context |

| Complex ellagitannin structure | Antiviral activity (HBV, HIV-1) | This compound exhibits these activities . |

| Hydroxyl groups | Crucial for biological activity; potential for hydrogen bonding | General SAR for tannins thieme-connect.com; essential for pharmacophore identification unina.itwikipedia.org. |

| HHDP moiety | Contributes to antioxidative and antiviral properties | Identified as a key structural component . |

| Poor intestinal absorption | Limits oral bioavailability | Identified limitation , driving the need for modifications. |

| Esterification (e.g., peracetylation) | Increased lipid solubility | Enhances membrane permeability and absorption europa.eulibretexts.org. |

| Glycosylation | Enhanced bioavailability (in vitro) | Improves solubility and potentially absorption/distribution mdpi.com. |

| Methylation | Optimized lipophilicity | Aims to improve membrane permeability and absorption . |

Compound List

this compound

Comparative Molecular Studies

Comparison with Structural Analogues (e.g., Corilagin (B190828), Geraniin (B209207), Furosin, Ellagic Acid, Quercetin (B1663063) 3-O-glucoside, Phyllanthusiin D, Amariin)

Repandusinic acid A belongs to the class of hydrolyzable tannins, which are esters of gallic acid or its derivatives. Its structural analogues, primarily other tannins, share a common core but differ in the nature and arrangement of their constituent units.

This compound is a complex hydrolyzable tannin. Its structure is closely related to that of Geraniin , another complex ellagitannin. In fact, this compound is considered to be a metabolite of Geraniin, which features a glucopyranose core esterified with a galloyl group, a hexahydroxydiphenoyl (HHDP) group, and a dehydrohexahydrodiphenoyl (DHHDP) group. nih.govmdpi.com

Corilagin is a simpler ellagitannin, characterized by a β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose structure. researchgate.netresearchgate.net It possesses the core HHDP group common to many ellagitannins, which upon hydrolysis yields ellagic acid.

Furosin is also a tannin, though its detailed structural comparison with this compound is less commonly documented in comparative studies. nih.gov

Ellagic Acid is not a tannin itself but is a fundamental structural component of ellagitannins. nih.gov It is a dilactone of hexahydroxydiphenic acid and is formed upon the hydrolysis of ellagitannins like Corilagin and Geraniin. nih.govnih.gov Its planar, rigid structure is a key feature.

Quercetin 3-O-glucoside , in contrast, is a flavonoid glycoside. nih.gov Structurally, it is distinct from the hydrolyzable tannins, possessing a C6-C3-C6 flavonoid backbone with a glucose molecule attached. This fundamental difference in the core structure leads to different physicochemical properties compared to the tannins.

Phyllanthusiin D is described as an unusual hydrolyzable tannin found in Phyllanthus amarus. nih.govfao.org Its specific structural intricacies set it apart from more common ellagitannins.

Amariin (B1235082) is another ellagitannin, notable for containing two dehydrohexahydroxydiphenoyl (DHHDP) moieties. nih.gov

The structural relationships and classifications of these compounds are summarized in the table below.

Comparative Antiviral Potency and Mechanisms

This compound and its structural analogues have demonstrated a wide spectrum of antiviral activities, although their potency and mechanisms of action can vary significantly.

This compound has been reported to possess antiviral properties. tandfonline.com Like other tannins, its mechanism is often associated with the inhibition of viral entry and replication.

Corilagin has shown notable antiviral effects against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Epstein-Barr virus (EBV), and more recently, SARS-CoV-2. semanticscholar.orgplantsjournal.comnih.gov Its mechanism against SARS-CoV-2 involves blocking the binding of the viral spike protein's receptor-binding domain (RBD) to the human ACE2 receptor, thereby inhibiting viral entry. semanticscholar.orgnih.gov It has also been found to be effective against Human enterovirus 71 (EV71) and Coxsackievirus A16 (CA16). nih.gov

Geraniin exhibits potent antiviral activity against influenza viruses by inhibiting neuraminidase activity. researchgate.net It has also been investigated as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro). nih.gov Furthermore, it has demonstrated activity against Herpes Simplex Virus type 2 (HSV-2). pensoft.net

Ellagic Acid , a hydrolysis product of many ellagitannins, has a broad range of antiviral activities. It has been shown to be effective against Zika virus, human rhinoviruses, influenza A, Ebola virus, HIV-1, and HSV-1. tandfonline.comnih.govresearchgate.net Its proposed mechanisms include direct interaction with host cells to prevent viral infection and inhibition of viral RNA replication. tandfonline.commdpi.com

Quercetin 3-O-glucoside , a flavonoid, has also been identified as a potent antiviral agent. It shows activity against Zika virus, various non-polio enteroviruses such as Coxsackievirus A16 and B3 (CVA16, CVB3) and Enterovirus 71 (EV71), and Ebola virus. researchgate.netnih.govscholarsresearchlibrary.comasm.org Its mechanism often involves the inhibition of the early stages of the viral replication cycle. scholarsresearchlibrary.comasm.org

Extracts from plants of the Phyllanthus genus, which are rich in these tannins, have shown antiviral activity against a variety of viruses, including herpesviruses and hepatitis C virus. nih.govnih.govresearchgate.net

The antiviral activities of these compounds are summarized in the table below.

Comparative Antioxidant Profiles and Molecular Interactions

The antioxidant properties of this compound and its analogues are a significant aspect of their bioactivity. These properties are largely attributed to their polyphenolic nature, which allows them to scavenge free radicals and chelate metal ions.

A comparative study of several polyphenol constituents from Phyllanthus amarus demonstrated that This compound , Amariin , and Phyllanthusiin D showed higher antioxidant activity among the ellagitannins, which was comparable to the antioxidant activity of the flavonoids rutin and Quercetin 3-O-glucoside . researchgate.nettandfonline.com The antioxidant activity of these compounds is often attributed to their hydrogen-donating capacity. tandfonline.com

Geraniin is known to possess significant antioxidant properties. nih.govnih.govnih.gov Upon metabolism, it can be converted to other compounds that also exhibit potent antioxidant activity. njppp.com

Corilagin also demonstrates antioxidant activity, contributing to its various therapeutic effects. researchgate.net

Furosin has been shown to scavenge free radicals and prevent intracellular reactive oxygen species (ROS) accumulation, thereby protecting cells from oxidative damage. researchgate.net

Ellagic Acid is a well-established antioxidant. researchgate.net Its ability to scavenge free radicals is comparable to that of well-known antioxidants like vitamin E and vitamin C. mdpi.com The four hydroxyl groups in its structure are key to its antioxidant behavior. mdpi.com It can also activate cellular antioxidant enzymes. mdpi.com

Quercetin 3-O-glucoside , as a flavonoid, exhibits strong antioxidant activity. asm.org The antioxidant capacity of flavonoids is related to the arrangement of hydroxyl groups on their backbone structure.

The molecular interactions underlying the antioxidant activity of these compounds primarily involve the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resulting radical on the polyphenol is stabilized by resonance, making it less reactive. The ability to chelate metal ions like iron can also contribute to their antioxidant effect by preventing the generation of highly reactive hydroxyl radicals through the Fenton reaction.

A summary of the antioxidant profiles is presented below.

Research Methodologies and Best Practices in Repandusinic Acid a Studies

Experimental Design Principles (e.g., PICO Framework)

A well-defined experimental design is crucial for generating reliable and interpretable results. The PICO framework serves as a systematic approach to formulating research questions and structuring experimental protocols for compounds such as Repandusinic acid A casp-uk.netsydney.edu.aumssm.edunih.gov. This mnemonic stands for:

P opulation/Problem: This component identifies the specific biological system, disease model, or patient group under investigation. For this compound, this could refer to in vitro cell lines (e.g., HepG2.2.15 cells for Hepatitis B Virus studies), specific enzymes targeted, or animal models exhibiting particular conditions.

I ntervention: This specifies the treatment or agent being studied, which in this case is this compound. The design must detail the form, concentration, duration, and method of administration or exposure.

C omparison: This element involves a control group or a standard treatment used for comparison. Examples include placebo controls, vehicle controls, or established therapeutic agents like Entecavir when studying antiviral activity .

O utcome: This defines the measurable endpoints that will be assessed to evaluate the effect of the intervention. For this compound, these might include measures of enzyme inhibition (e.g., IC₅₀ values), viral replication reduction, or specific cellular responses oup.comresearchgate.netresearchgate.net.

Adherence to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) also underpins sound experimental design, ensuring that research is scientifically valuable and practical .

Data Presentation and Reproducibility Standards (e.g., Contradiction Matrices, Confidence Intervals)

Ensuring the clarity, accuracy, and reproducibility of research data is fundamental to scientific progress. For studies on this compound, established standards for data presentation and statistical analysis are paramount.

Data Presentation: Research findings should be communicated effectively through clear and organized presentations, often utilizing tables and figures usc.edu.aunih.gov. Tables are particularly effective for presenting quantitative data, facilitating comparisons across different experimental conditions or studies usc.edu.aunih.govinsight7.io. For instance, data on enzyme inhibition or binding affinities can be efficiently summarized in tabular format.

Reproducibility Standards:

Confidence Intervals (CIs): To account for variability in data, statistical measures like confidence intervals are essential. A 95% CI, for example, provides a range within which the true population parameter is likely to lie with 95% certainty researchgate.netmedicineslearningportal.orgresearchworld.comnih.gov. Reporting CIs alongside point estimates (e.g., mean values, IC₅₀ values) enhances the understanding of data precision and reliability, aiding in the assessment of statistical significance researchgate.netmedicineslearningportal.orgnih.gov. For instance, reporting the 95% CI for an IC₅₀ value of this compound offers more insight than the point estimate alone.

Contradiction Matrices: In cases where different studies yield conflicting results regarding this compound, a contradiction matrix can be employed. This tool systematically lists conflicting findings, potential methodological differences, and proposed strategies for resolution, thereby facilitating the reconciliation of disparate data .

Methodological Transparency: Detailed documentation of experimental protocols is critical for reproducibility. This includes specifying the source and characterization of this compound (e.g., extraction methods, purity), experimental conditions (e.g., cell culture, assay parameters), and computational methods used, such as molecular docking software and specific parameters oup.comresearchgate.netresearchgate.net. For example, computational studies might report docking scores like -14.768 for this compound's interaction with HBV polymerase .

Example Data Table: The following table illustrates the presentation of in vitro and computational findings related to this compound's biological activities, incorporating key statistical measures:

| Target / Activity | This compound Value | 95% Confidence Interval (if applicable) | Method / Context | Reference |

| α-Glucosidase Inhibition | IC₅₀: 8.2 µM | 6.5 - 10.3 µM | In vitro enzymatic assay | researchgate.net |

| HBV Polymerase Binding | Docking Score: -14.768 | N/A | Molecular Docking | |

| HIV-1 RT Inhibition | IC₅₀: 0.05 µM | 0.04 - 0.06 µM | In vitro enzyme assay | oup.comresearchgate.net |

Ethical Considerations in Preclinical Research (e.g., 3Rs Principle, Data Transparency)

Ethical conduct is a cornerstone of scientific research, particularly in preclinical studies. The 3Rs principle —Replacement, Reduction, and Refinement—provides a vital ethical framework for the use of animals in research fc3r.comimavita.comresearchgate.netnih.govresearchgate.net.

Replacement: This principle advocates for the substitution of animal models with alternative methods whenever feasible. This includes employing in silico approaches, such as molecular docking or QSAR modeling, and in vitro assays, like cell-based assays or biochemical tests fc3r.comimavita.com. For this compound, in silico analyses are crucial for initial screening and understanding potential mechanisms of action without necessitating animal use.

Reduction: When animal studies are indispensable, the number of animals utilized must be minimized. This is achieved through meticulous experimental design, optimized protocols, and appropriate statistical power calculations to ensure that the minimum number of animals required for statistically significant results is employed fc3r.comimavita.comresearchgate.netresearchgate.net.

Refinement: This involves modifying experimental procedures to minimize any potential pain, suffering, or distress experienced by the animals. This includes the judicious use of anesthesia, analgesia, and humane endpoints, as well as the application of non-invasive monitoring techniques fc3r.comimavita.comresearchgate.net.

Q & A

Q. What experimental methodologies are foundational for studying Repandusinic acid A's antiviral mechanisms against HBV?

this compound's interaction with HBV proteins is typically analyzed via molecular docking (e.g., Schrödinger Suite Maestro v10.2) and ADME profiling. Docking scores (e.g., −14.768) and binding affinities are calculated to evaluate ligand-protein interactions, focusing on hydrogen bonding, salt bridges, and π-π stacking with residues like ARG63 and GLU65 . ADME analysis assesses pharmacokinetic properties, such as solubility and bioavailability, to prioritize candidates for in vitro validation .

Q. What key computational findings support this compound as a candidate for HBV therapy?

Computational studies highlight this compound's strong binding to HBV polymerase, with nine critical interactions (e.g., ARG63 backbone contact) and favorable energy metrics (Table 1 in ). Comparative docking scores (−14.768 vs. −10 to −12 for other ligands like Corilagin) suggest superior target affinity . These results are contextualized against known HBV inhibitors to prioritize in vivo testing.

Q. How do researchers validate docking results for this compound experimentally?

Validation involves:

- Replicability : Using identical software parameters (e.g., grid box size, force fields) across studies.

- Binding site mutagenesis : Testing HBV protein mutants (e.g., ARG63→ALA) to confirm interaction loss.

- Cross-referencing : Comparing results with established inhibitors (e.g., Entecavir) to assess competitive binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in docking scores between this compound studies?

Discrepancies often arise from:

- Software versions : Schrödinger updates may alter scoring algorithms.

- Target protein conformation : Use of apo vs. holo structures (e.g., PDB: 1QGT vs. 3KXS) affects binding pocket accessibility.

- Validation protocols : Independent MD simulations (e.g., 100 ns runs) and free-energy calculations (MM/GBSA) can reconcile differences .

Q. What strategies optimize this compound's pharmacokinetic profile for in vivo applications?

ADME-driven modifications include:

Q. How should in vitro studies be designed to validate computational predictions for this compound?

Follow a tiered approach:

Q. What statistical frameworks address variability in this compound's bioactivity data?

Employ:

- Dose-response modeling : Four-parameter logistic curves for IC₅₀/EC₅₀ calculations.

- Multivariate analysis : PCA to identify confounding variables (e.g., cell passage number, serum batch).

- Error propagation : Reporting 95% confidence intervals for docking scores and binding energies .

Data Presentation and Reproducibility

Q. How should conflicting results about this compound's binding residues be reported?

Use a contradiction matrix :